7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of a trifluoromethyl group and a nitrile group in its structure contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the condensation of 5-amino-1H-pyrazole-4-carbonitrile with a suitable trifluoromethyl-containing precursor. One common method involves the reaction of 5-amino-1H-pyrazole-4-carbonitrile with methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate in the presence of acetic acid under reflux conditions . This reaction yields the desired pyrazolo[1,5-a]pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally benign solvents to ensure scalability and sustainability.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) for cancer treatment.
Materials Science: Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It is used in studies related to its antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of 7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Methylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
Uniqueness
7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its combination of a hydroxyl group, a trifluoromethyl group, and a nitrile group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
1159983-11-5 |
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Molecular Formula |
C8H3F3N4O |
Molecular Weight |
228.13 g/mol |
IUPAC Name |
7-oxo-5-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C8H3F3N4O/c9-8(10,11)5-1-6(16)15-7(14-5)4(2-12)3-13-15/h1,3,13H |
InChI Key |
VDICYNCYDMWJME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=CNN2C1=O)C#N)C(F)(F)F |
Origin of Product |
United States |
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